molecular formula C41H44N4O3 B1435460 Phe-Lys(Trt)-PAB

Phe-Lys(Trt)-PAB

Cat. No.: B1435460
M. Wt: 640.8 g/mol
InChI Key: SWCZCKQSLIJFDP-UWXQCODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Lys(Trt)-PAB is a synthetic peptide compound that combines phenylalanine, lysine with a trityl protecting group, and para-aminobenzoic acid. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Lys(Trt)-PAB typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phe-Lys(Trt)-PAB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Lysine: Removal of the trityl group yields free lysine.

    Extended Peptides: Further coupling reactions result in longer peptide chains.

Scientific Research Applications

Phe-Lys(Trt)-PAB has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phe-Lys(Trt)-PAB involves its interaction with specific enzymes and receptors. The trityl-protected lysine can be selectively deprotected, allowing the free amino group to participate in biochemical reactions. The phenylalanine and para-aminobenzoic acid moieties contribute to the compound’s binding affinity and specificity for target enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phe-Lys(Trt)-PAB is unique due to its trityl-protected lysine, which allows for selective deprotection and subsequent reactions. This feature makes it highly versatile for use in peptide synthesis and biochemical research.

Biological Activity

Phe-Lys(Trt)-PAB, also known as Fmoc-Phe-Lys(Trt)-PAB, is a peptide-based linker extensively utilized in the development of antibody-drug conjugates (ADCs). Its design and biological activity are pivotal for enhancing the efficacy of targeted cancer therapies. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the following molecular details:

  • Chemical Name : 9H-fluoren-9-ylmethoxycarbonyl-L-phenylalanine-L-lysine(trityl)-p-aminobenzyl-4-nitrophenyl carbonate
  • Molecular Formula : C63H57N5O9
  • Molecular Weight : 1028.15 g/mol
  • Purity : Typically above 95% in commercial preparations

The compound serves as a cleavable linker that connects monoclonal antibodies to cytotoxic agents, facilitating targeted drug delivery while minimizing systemic toxicity .

The biological activity of this compound is largely attributed to its role in ADCs. The mechanism involves:

  • Targeted Delivery : The monoclonal antibody binds to specific antigens on cancer cells, delivering the cytotoxic agent directly to the tumor site.
  • Cleavage in Tumor Microenvironment : The linker is designed to be stable in circulation but cleavable by proteases such as cathepsins, which are overexpressed in tumor tissues. This selective cleavage releases the cytotoxic agent precisely where it is needed, enhancing therapeutic efficacy .
  • Minimized Off-target Effects : By ensuring that the cytotoxic payload is released primarily within cancer cells, this compound reduces damage to healthy tissues, thereby improving the therapeutic index of the drug .

Biological Activity Data

The following table summarizes key studies and findings related to the biological activity of this compound:

Study ReferenceFindings
This compound effectively interacts with cathepsin enzymes for drug release.Demonstrates potential for selective cytotoxicity in cancer therapy.
Stability in blood circulation with rapid cleavage in tumor environments.Supports its use as a reliable linker in ADCs.
Comparison with other peptide linkers shows superior release kinetics and stability.Validates its position as a preferred linker in ADC development.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

  • Brentuximab Vedotin : This ADC utilizes a similar peptide-cleavable linker strategy, demonstrating significant success in treating Hodgkin lymphoma and anaplastic large cell lymphoma. The incorporation of Phe-Lys linkers has been shown to enhance drug delivery efficiency and reduce side effects .
  • Clinical Trials : Ongoing clinical trials involving ADCs that utilize this compound are investigating its efficacy against various cancers, including breast and lung cancers. Early results indicate improved patient outcomes compared to traditional chemotherapies .

Properties

IUPAC Name

(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCZCKQSLIJFDP-UWXQCODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.